ethyl (2Z)-2-[2,2-dimethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-5-phenyl-1,3-dithiole-4-carboxylate
Description
Ethyl (2Z)-2-[2,2-dimethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-5-phenyl-1,3-dithiole-4-carboxylate is a structurally complex heterocyclic compound featuring a fused quinoline-dithiole framework. Key structural elements include:
- Ethyl carboxylate group: Positioned at the 4th carbon of the 1,3-dithiole ring, this ester moiety enhances solubility and reactivity .
- Z-configuration: The (2Z)-stereochemistry at the exocyclic double bond (quinolinylidene-dithiole junction) likely influences intramolecular interactions and stability .
- 1,3-Dithiole ring: The sulfur-rich heterocycle with a phenyl substituent at position 5 may confer unique redox properties or metal-binding capabilities .
Properties
IUPAC Name |
ethyl (2Z)-2-[2,2-dimethyl-1-(2-methylpropanoyl)-3-sulfanylidenequinolin-4-ylidene]-5-phenyl-1,3-dithiole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO3S3/c1-6-31-25(30)22-21(17-12-8-7-9-13-17)33-26(34-22)20-18-14-10-11-15-19(18)28(24(29)16(2)3)27(4,5)23(20)32/h7-16H,6H2,1-5H3/b26-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBVSMXXXCBSTQ-QOMWVZHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C2C3=CC=CC=C3N(C(C2=S)(C)C)C(=O)C(C)C)S1)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(S/C(=C/2\C3=CC=CC=C3N(C(C2=S)(C)C)C(=O)C(C)C)/S1)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
Electronic Effects : The thioxo group (C=S) in the target compound may enhance π-conjugation compared to oxo (C=O) analogs like thiazolo-pyrimidines .
Steric Environment: The 2,2-dimethyl and 2-methylpropanoyl groups on the quinoline ring introduce greater steric hindrance than the dimethylaminophenyl substituent in ’s compound.
Biological Relevance : Nitroimidazole derivatives (e.g., ) are associated with antimicrobial activity, suggesting the target compound’s nitro-free structure may prioritize alternative applications like material science .
Computational and Crystallographic Insights
- Similarity Metrics : Tanimoto and Dice indices () could quantify structural overlap with analogs. For instance, the dithiole-phenyl motif may align with benzodioxane carboxylates in , but sulfur content differences would lower similarity scores .
Q & A
Q. What established synthetic routes are available for this compound, and what reaction parameters critically influence yield?
The synthesis typically involves multi-step protocols, including condensation reactions under reflux conditions. For analogous thioxoquinoline derivatives, a common approach involves reacting aminothiazolone intermediates with formyl-indole carboxylates in acetic acid with sodium acetate as a catalyst, followed by recrystallization (e.g., Method A in ). Key parameters include reaction time (3–5 hours), temperature (reflux), and stoichiometric ratios (1:1.1 molar ratio of starting materials). Optimization of these parameters can mitigate side reactions and improve yields .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the Z-configuration and structural integrity?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and molecular geometry, as demonstrated in structural studies of related heterocycles (e.g., ). Complementary techniques include:
- NMR : H and C NMR to verify proton environments and substituent positions.
- Elemental analysis : Validates purity and empirical formula (e.g., CHNS analysis in ).
- IR spectroscopy : Identifies functional groups like carbonyl (C=O) and thioxo (C=S) stretches .
Q. How should researchers design preliminary biological screens to evaluate this compound’s bioactivity?
Initial screens should focus on target-specific assays informed by structural analogs. For example:
- Kinase inhibition assays : Fluorescence-based or ADP-Glo™ assays to test activity against protein kinases (e.g., notes kinase inhibition in related compounds).
- Anti-inflammatory models : COX-2 inhibition or TNF-α suppression in macrophage cell lines.
- Cytotoxicity profiling : Use of MTT or resazurin assays across cancer cell lines (e.g., HeLa, MCF-7) to identify selectivity .
Advanced Research Questions
Q. What computational strategies can predict interactions with protein kinases, and how can these be experimentally validated?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding modes to kinase active sites (e.g., ATP-binding pockets). Focus on residues critical for inhibitor recognition.
- Molecular dynamics (MD) simulations : Assess binding stability over time (50–100 ns trajectories). Validation involves:
- Surface plasmon resonance (SPR) : Quantify binding affinity (K).
- Enzymatic assays : Compare IC values with docking scores to refine predictive models .
Q. How can contradictory efficacy data across cell lines or models be systematically resolved?
Contradictions may arise from variations in experimental conditions or cell-specific factors. Strategies include:
- Standardized protocols : Replicate studies using identical cell passage numbers, serum conditions, and inhibitor concentrations.
- Orthogonal assays : Confirm results with alternate methods (e.g., Western blot for target engagement alongside viability assays).
- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like oxygen tension or growth media .
Q. What methodologies enhance the stability of the thioxoquinoline moiety under physiological conditions?
- Prodrug design : Modify the ester group (e.g., ethyl to pivaloyloxymethyl) to improve hydrolytic stability.
- Formulation studies : Encapsulate in liposomes or cyclodextrins to protect against degradation.
- Accelerated stability testing : Use HPLC to monitor degradation products under stress conditions (e.g., pH 7.4 buffer at 37°C) .
Q. Which statistical approaches are optimal for analyzing structure-activity relationships (SAR) in analogs?
- Quantitative SAR (QSAR) : Employ multivariate regression (e.g., partial least squares) to correlate substituent properties (Hammett σ, LogP) with bioactivity.
- Machine learning : Train random forest or neural network models on datasets of analogs with defined substituents (e.g., ’s comparison of electron-donating/withdrawing groups).
- Cluster analysis : Group compounds by similarity in chemical space (e.g., Tanimoto coefficients) to identify activity trends .
Methodological Notes
- Synthesis Optimization : Use design of experiments (DoE) to systematically vary parameters (e.g., catalyst loading, solvent polarity) and identify optimal conditions via response surface methodology .
- Data Contradiction Resolution : Apply Bradford Hill criteria to assess causality in biological data, emphasizing dose-response consistency and biological plausibility .
- AI Integration : Leverage tools like COMSOL Multiphysics coupled with AI for real-time reaction monitoring and predictive modeling of synthetic pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
